molecular formula C15H15BrClNO B1374441 3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride CAS No. 1354550-79-0

3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride

Cat. No. B1374441
CAS RN: 1354550-79-0
M. Wt: 340.64 g/mol
InChI Key: JRCDHHIXQRXMJK-UHFFFAOYSA-N
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Description

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Synthesis Analysis

Azetidines have been synthesized using various methods. One of the recent advances in the chemistry and reactivity of azetidines involves the use of a strain-driven character of the four-membered heterocycle . Another method involves the Wolff–Kishner reduction of 2- (5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A series of 2-oxo-azetidinyl-quinazolin-4(3H)-ones derived from Schiff bases, including those related to the azetidinyl structure, exhibited notable antimicrobial activity. Schiff bases were synthesized via the condensation of compounds with substituted aromatic aldehydes, demonstrating the potential of azetidinyl derivatives in antimicrobial applications (Patel & Patel, 2011).

Biological Activity in Medicinal Chemistry

  • 2-Azetidinyl-4-quinazolinone derivatives, synthesized through a multi-step process, have shown pronounced antimicrobial activity, indicating their potential in medicinal chemistry applications (Patel & Patel, 2011).
  • Azetidinones have been evaluated for anti-inflammatory activity, revealing their potential as non-steroidal anti-inflammatory drugs (NSAIDS) (Kalsi et al., 1990).

Application in PET Imaging

  • Azetidine derivatives have been used in the development of PET imaging ligands for nicotinic acetylcholine receptors. This includes the synthesis and evaluation of fluoro derivatives for in vivo binding properties (Doll et al., 1999).
  • Synthesis of high-affinity radioligands like [18F]NIDA 52289, using azetidinyl compounds, highlights their significance in studying nicotinic acetylcholine receptors by positron-emission tomography (Zhang, Hall, & Horti, 2004).

Antibacterial and Antifungal Properties

  • Several azetidinone derivatives, synthesized from Schiff bases, displayed significant antibacterial and antifungal activities, underlining their potential use in treating infections (Mohite & Bhaskar, 2011).

properties

IUPAC Name

3-(4-bromo-2-phenylphenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO.ClH/c16-12-6-7-15(18-13-9-17-10-13)14(8-12)11-4-2-1-3-5-11;/h1-8,13,17H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCDHHIXQRXMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride
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3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride
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3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride
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3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride

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